molecular formula C20H22N4OS B3304219 7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921585-46-8

7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B3304219
CAS No.: 921585-46-8
M. Wt: 366.5 g/mol
InChI Key: MGMLYGNOJYAQCZ-UHFFFAOYSA-N
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Description

7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is a complex organic compound belonging to the class of imidazo[2,1-c][1,2,4]triazoles This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylbenzylthio group, and a dihydroimidazo[2,1-c][1,2,4]triazole core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole typically involves multi-step organic reactionsThe reaction conditions often involve the use of organic solvents such as dichloromethane or acetonitrile, and catalysts like triethylamine or potassium carbonate to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance reaction efficiency and scalability. Flow microreactor systems have been shown to be effective in the synthesis of complex organic compounds, providing better control over reaction conditions and improving yield .

Chemical Reactions Analysis

Types of Reactions

7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Triethylamine, potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers.

Mechanism of Action

The mechanism of action of 7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of sterol demethylase, an enzyme involved in the biosynthesis of ergosterol, which is essential for fungal cell membrane integrity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxyphenyl and methylbenzylthio groups enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various applications.

Properties

IUPAC Name

7-(4-ethoxyphenyl)-3-[(2-methylphenyl)methylsulfanyl]-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4OS/c1-3-25-18-10-8-17(9-11-18)23-12-13-24-19(23)21-22-20(24)26-14-16-7-5-4-6-15(16)2/h4-11H,3,12-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MGMLYGNOJYAQCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=CC=CC=C4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 3
Reactant of Route 3
7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 4
Reactant of Route 4
7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 5
Reactant of Route 5
7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 6
Reactant of Route 6
7-(4-ethoxyphenyl)-3-((2-methylbenzyl)thio)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

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